5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a brominated dioxin ring fused to a pyrimidine trione core
Mechanism of Action
Target of Action
Related compounds with a 2,3-dihydro-1,4-benzodioxin-6-yl moiety have shown antibacterial activity, suggesting potential targets could be bacterial proteins or enzymes .
Mode of Action
Similar compounds have shown to inhibit bacterial biofilm formation, indicating a possible interaction with bacterial cell signaling or adhesion mechanisms .
Biochemical Pathways
Given the antibacterial activity of related compounds, it’s plausible that it may interfere with essential bacterial processes such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin, followed by a condensation reaction with pyrimidine-2,4,6(1H,3H,5H)-trione under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the dioxin ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .
Biology
In biological research, derivatives of this compound have been investigated for their potential as enzyme inhibitors and probes for studying biological processes. The brominated dioxin ring is particularly useful for binding to specific protein targets .
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities. The ability to modify the structure allows for the optimization of pharmacological properties .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It also finds applications in the synthesis of specialty chemicals and intermediates .
Comparison with Similar Compounds
Similar Compounds
(6-Bromo-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol: This compound shares the brominated dioxin ring but differs in the functional groups attached to it.
5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)-thiazolidine-2,4-dione: Similar structure but with a thiazolidine-2,4-dione core instead of a pyrimidine trione.
7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one: Contains a brominated dioxin ring but with additional substituents and a different core structure.
Uniqueness
The uniqueness of 5-[(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione lies in its combination of a brominated dioxin ring with a pyrimidine trione core, providing a versatile scaffold for various chemical modifications and applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
5-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]-1,3-diazinane-2,4,6-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O5/c14-8-5-10-9(20-1-2-21-10)4-6(8)3-7-11(17)15-13(19)16-12(7)18/h3-5H,1-2H2,(H2,15,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMULHHJKOAMMLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C=C3C(=O)NC(=O)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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